
(3,5-Dinitrophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dinitrophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N7O5 and its molecular weight is 463.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,5-Dinitrophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N7O5, with a molecular weight of approximately 449.41 g/mol. The structure features a dinitrophenyl group and a piperazine moiety linked to a pyridazinyl structure, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N7O5 |
Molecular Weight | 449.41 g/mol |
IUPAC Name | This compound |
Anti-Tubercular Activity
Recent studies have shown that this compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. In a series of experiments, various derivatives were synthesized and evaluated for their inhibitory effects. Notably, five compounds from one series and one from another exhibited IC50 values ranging from 1.35 to 2.18 μM , indicating potent activity against the pathogen .
The proposed mechanism of action involves the interaction of the compound with bacterial enzymes or receptors crucial for the survival and replication of Mycobacterium tuberculosis. The dinitrophenyl group may enhance binding affinity, while the piperazine and pyridazine components could play roles in modulating enzyme activity or disrupting metabolic pathways.
Synthesis and Evaluation
In one study, researchers synthesized a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Among these, the specific compound was evaluated for its biological activity using standard microbiological techniques. The results demonstrated that certain structural modifications could significantly enhance anti-tubercular efficacy .
Comparative Analysis
A comparative analysis was conducted on similar compounds to assess their biological activities. The following table summarizes key findings:
Compound Name | IC50 (μM) | Activity Type |
---|---|---|
This compound | 1.35 - 2.18 | Anti-tubercular |
Other derivatives (various structures) | Varies | Anti-bacterial/Antifungal |
Pharmacological Studies
Pharmacological studies have indicated that the compound may also possess other biological activities beyond anti-tubercular effects. Investigations into its antibacterial and antifungal properties are ongoing, with preliminary results suggesting potential efficacy against various pathogens .
Safety and Toxicity Profile
While exploring its therapeutic potential, safety assessments are crucial. Initial toxicity evaluations suggest that the compound has manageable safety profiles at therapeutic doses; however, further studies are required to establish comprehensive toxicity data.
Propiedades
IUPAC Name |
(3,5-dinitrophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5/c1-15-2-4-17(5-3-15)23-20-6-7-21(25-24-20)26-8-10-27(11-9-26)22(30)16-12-18(28(31)32)14-19(13-16)29(33)34/h2-7,12-14H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASMKIQUAXLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.